molecular formula C8H14N2O2 B1457156 5,5-Dimethyl-3-propylimidazolidine-2,4-dione CAS No. 97304-48-8

5,5-Dimethyl-3-propylimidazolidine-2,4-dione

Cat. No. B1457156
CAS RN: 97304-48-8
M. Wt: 170.21 g/mol
InChI Key: YCPBQLGXVOSEDX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-propylimidazolidine-2,4-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5,5-Dimethyl-3-propylimidazolidine-2,4-dione is 1S/C8H14N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4-5H2,1-3H3,(H,9,12) .


Physical And Chemical Properties Analysis

5,5-Dimethyl-3-propylimidazolidine-2,4-dione is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazolidine-2,4-dione Derivatives Synthesis : Cleavage of related compounds leads to the formation of thiazolidine-2,4-dione derivatives, which exhibit antiproliferative activity against certain cancer cell lines (Izmest’ev et al., 2020).
  • Hydantoin Ring Transformation : Reactions with specific compounds result in the formation of various derivatives of imidazolidine-2,4-diones, contributing to the diversity of this chemical class (Schläpfer-Dähler et al., 1992).

Biological and Pharmaceutical Research

  • Antihyperglycemic Properties : Some derivatives of imidazolidine-2,4-diones show potential as antihyperglycemic agents, indicating their relevance in diabetes research (Gutiérrez-Hernández et al., 2019).

Material Science and Polymer Research

  • Thermal Properties in Polymers : The inclusion of imidazolidine-2,4-dione derivatives in polymers can significantly enhance their thermal stability, which is crucial for material science applications (Kaczmarek et al., 2012).

Molecular Interactions and Structural Analysis

  • Hydrogen-Bonded Assembly : Studies show the complex hydrogen-bonded structures formed by derivatives, essential for understanding molecular interactions in chemistry and biochemistry (Wu, 2013).

Safety And Hazards

The safety information for 5,5-Dimethyl-3-propylimidazolidine-2,4-dione includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

5,5-dimethyl-3-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBQLGXVOSEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(NC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-propylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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